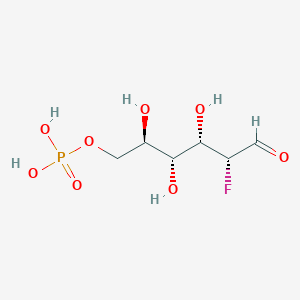

2-Fluoro-2-deoxyglucose 6-phosphate

Description

Contextualization of Glucose Analogs in Metabolic Studies

Glucose analogs are structurally similar to glucose, allowing them to be recognized and processed by the cellular machinery involved in glucose metabolism. nih.govmdpi.com However, subtle structural modifications prevent their complete metabolism, causing them to accumulate at specific enzymatic steps. This "metabolic trapping" allows researchers to study the activity of glucose transporters and enzymes under various physiological and pathological conditions. researchgate.netskemman.is By using analogs, scientists can gain insights into the regulation of glucose metabolism, a process fundamental to cellular energy production and biosynthesis. ontosight.ai

Overview of 2-Fluoro-2-deoxyglucose as a Glucose Analog

2-Fluoro-2-deoxy-D-glucose (2-FDG) is a prime example of a glucose analog. In this molecule, the hydroxyl group at the C-2 position of glucose is replaced by a fluorine atom. chemodex.comfrontiersin.org This modification is key to its function as a research tool. 2-FDG is recognized and transported into cells by the same glucose transporters (GLUTs) that facilitate glucose uptake. chemodex.comfrontiersin.org Once inside the cell, it serves as a substrate for hexokinase, the first enzyme in the glycolytic pathway. frontiersin.orgnih.gov

Significance of Phosphorylation in Cellular Uptake and Metabolic Fate

The phosphorylation of 2-FDG by hexokinase is a critical step, converting it into 2-Fluoro-2-deoxyglucose 6-phosphate (2-FDG-6-P). frontiersin.orgnih.gov This phosphorylation adds a negatively charged phosphate (B84403) group, which prevents the molecule from exiting the cell through the glucose transporters. chemodex.comfrontiersin.org This intracellular trapping is a crucial feature that allows for the accumulation of 2-FDG-6-P within metabolically active cells. frontiersin.org

While it was initially believed that 2-FDG-6-P was a terminal metabolite, further research has shown that it can be further metabolized in a tissue-dependent manner. researchgate.netkcl.ac.uk However, its inability to proceed through the main glycolytic pathway makes it an effective probe for measuring glucose uptake and the rate of hexokinase activity. mdpi.com The accumulation of 2-FDG-6-P is directly proportional to the rate of glucose transport and phosphorylation, providing a quantitative measure of these initial, often rate-limiting, steps of glucose metabolism. physiology.orgdiabetesjournals.org

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R)-5-fluoro-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLYNMGULQGGIA-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961277 | |

| Record name | 2-Deoxy-2-fluoro-6-O-phosphonohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40871-47-4 | |

| Record name | 2-Fluoro-2-deoxyglucose-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040871474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-2-fluoro-6-O-phosphonohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-2-deoxy-D-glucose-6-phosphatebarium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Phosphorylation and Initial Metabolic Processing of 2 Fluoro 2 Deoxyglucose

Mechanism of Hexokinase and Glucokinase Action on 2-Fluoro-2-deoxyglucose

The phosphorylation of 2-FDG is catalyzed by hexokinases, a class of enzymes that transfer a phosphate (B84403) group from ATP to a hexose (B10828440) sugar. wikipedia.orgproteopedia.org This reaction is analogous to the first step of glycolysis, where glucose is converted to glucose-6-phosphate. nih.govproteopedia.org Hexokinases phosphorylate 2-FDG to produce 2-FDG-6-P. researchgate.netnih.govfrontiersin.org This enzymatic action is crucial as it maintains the concentration gradient that facilitates the continued transport of 2-FDG into the cell. wikipedia.orgnih.govresearchgate.net The accumulation of 2-FDG-6-P can, in turn, inhibit the hexokinase enzyme through feedback inhibition, which can modulate the rate of glycolysis. patsnap.comnih.gov

Mammalian tissues contain four primary isoforms of hexokinase, designated HKI, HKII, HKIII, and HKIV (also known as glucokinase). nih.govproteopedia.org These isoforms possess distinct kinetic properties, tissue distributions, and regulatory mechanisms, which influence the phosphorylation of 2-FDG in different physiological contexts. mdpi.com

The different hexokinase isoforms play specific roles in the metabolism of 2-FDG across various tissues.

Hexokinase I (HKI) : Found predominantly in the brain, HKI is considered a "housekeeping enzyme" essential for cerebral glucose metabolism. nih.govproteopedia.org It has a high affinity for glucose and is a primary driver of 2-FDG phosphorylation in the brain. nih.gov A significant portion of brain hexokinase is bound to mitochondria, linking glucose consumption directly with oxidative metabolism. nih.govresearchgate.net

Hexokinase II (HKII) : This isoform is the principal regulated form in insulin-sensitive tissues such as skeletal muscle, heart, and adipose tissue. nih.govproteopedia.orgnih.gov HKII expression is often significantly increased in many types of cancer cells, contributing to the high rates of glycolysis observed in tumors (the Warburg effect). nih.govnih.gov Consequently, HKII is a major contributor to the trapping of 2-FDG-6-P in malignant tissues. nih.govresearchgate.net Like HKI, HKII can associate with the outer mitochondrial membrane, which is thought to provide it with preferential access to ATP and contribute to its role in promoting cell survival. mdpi.comnih.gov

Hexokinase III (HKIII) : This isoform is subject to substrate inhibition by glucose at physiological concentrations. proteopedia.org Its specific role in the phosphorylation of 2-FDG is less characterized compared to HKI and HKII.

The following table summarizes the key characteristics of these hexokinase isoforms.

| Isoform | Primary Tissue Distribution | Key Characteristics | Role in 2-FDG Phosphorylation |

| Hexokinase I (HKI) | Brain, Red Blood Cells | High glucose affinity, "housekeeping" enzyme, associated with mitochondria. nih.govproteopedia.org | Major phosphorylating enzyme in the brain. nih.gov |

| Hexokinase II (HKII) | Skeletal Muscle, Heart, Adipose Tissue, Cancer Cells | Insulin-sensitive, upregulated in tumors, associates with mitochondria. nih.govnih.govproteopedia.orgnih.gov | Key enzyme for 2-FDG trapping in insulin-sensitive tissues and tumors. nih.govresearchgate.net |

| Hexokinase III (HKIII) | Various Tissues | Inhibited by glucose at physiological concentrations. proteopedia.org | Role is not as well-defined as HKI and HKII. |

Hexokinase IV, more commonly known as glucokinase (GCK), has distinct properties that set it apart from the other isoforms. It is found primarily in the liver and pancreatic β-cells, where it functions as a glucose sensor. wikipedia.orgresearchgate.netnih.gov

Unlike the other hexokinases, glucokinase has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate. mdpi.com This allows it to respond to changes in blood glucose concentrations. In the liver, glucokinase is associated with the glucose transporter GLUT2 and plays a role in glycogen (B147801) synthesis after a meal. wikipedia.orgnih.gov In pancreatic β-cells, it controls insulin (B600854) release in response to rising glucose levels. wikipedia.org Glucokinase phosphorylates 2-FDG to 2-FDG-6-P, similar to the other isoforms. researchgate.netfrontiersin.org However, the dynamics are influenced by its unique kinetic properties. In organs like the liver, the trapped 2-FDG-6-P can be dephosphorylated back to 2-FDG by glucose-6-phosphatase, an enzyme present in high amounts in hepatocytes, leading to a more rapid release of the tracer compared to tissues like the brain or tumors. nih.gov

Glucose Transporter-Mediated Cellular Entry of 2-Fluoro-2-deoxyglucose

Before phosphorylation can occur, 2-FDG must first enter the cell. This process is mediated by a family of membrane proteins known as glucose transporters (GLUTs). snmjournals.orgnih.govfrontiersin.org These proteins facilitate the transport of glucose and its analogs, like 2-FDG, across the cell membrane. researchgate.netnih.govfrontiersin.org The expression levels and types of GLUT proteins on a cell's surface are a major determinant of its 2-FDG uptake capacity. snmjournals.org

Several isoforms of glucose transporters have been identified, with GLUT1 to GLUT5 being the most studied in the context of 2-FDG uptake. snmjournals.org

GLUT1 : This is a high-affinity glucose transporter found in many cell types, including erythrocytes and the cells of the blood-brain barrier. nih.gov Its expression is significantly increased in many types of cancer to meet the high glucose demand of tumor cells. nih.goviiarjournals.org This overexpression is a key reason for the high accumulation of 2-FDG in malignant lesions. snmjournals.org

GLUT2 : This is a low-affinity, high-capacity transporter found in the liver and pancreatic β-cells, where it works in concert with glucokinase to manage blood glucose levels. nih.gov

GLUT3 : This transporter has a very high affinity for glucose and is the primary glucose transporter in neurons.

GLUT4 : This is the major insulin-regulated glucose transporter found in adipose tissue and striated muscle (skeletal and cardiac). nih.gov

The table below outlines the primary glucose transporters involved in 2-FDG uptake.

| Transporter | Primary Tissue Distribution | Key Characteristics | Role in 2-FDG Uptake |

| GLUT1 | Ubiquitous; high in red blood cells, brain, and cancer cells | High-affinity transporter. nih.gov | A primary transporter for 2-FDG, especially in tumors where it is often overexpressed. nih.govsnmjournals.org |

| GLUT2 | Liver, Pancreatic β-cells, Small Intestine | Low-affinity, high-capacity transporter. nih.gov | Mediates 2-FDG uptake in the liver and pancreas. nih.gov |

| GLUT3 | Neurons, Placenta | High-affinity transporter. | Important for 2-FDG uptake in the brain. |

| GLUT4 | Skeletal Muscle, Heart, Adipose Tissue | Insulin-regulated transporter. nih.gov | Responsible for insulin-stimulated 2-FDG uptake in muscle and fat cells. nih.gov |

Metabolic Trapping Principles of 2 Fluoro 2 Deoxyglucose 6 Phosphate

Inhibition of Glycolytic Pathway Progression by 2-Fluoro-2-deoxyglucose 6-phosphate

Upon its formation by hexokinase, 2-FDG-6P acts as a potent inhibitor of glycolysis. nih.gov Its structure, while similar enough to be produced from 2-FDG, differs critically from glucose-6-phosphate at the C-2 position where a hydroxyl group is replaced by fluorine. researchgate.net This modification prevents its progression through the glycolytic pathway and causes it to act as an antagonist to key enzymatic steps, effectively halting the metabolic cascade. researchgate.netnih.govpnas.org The compound interferes with carbohydrate metabolism by inhibiting at least two crucial glycolytic enzymes: phosphoglucose (B3042753) isomerase and hexokinase. nih.govnih.govpnas.org

The second step in glycolysis, the conversion of glucose-6-phosphate to fructose-6-phosphate (B1210287), is catalyzed by the enzyme phosphoglucose isomerase (PGI). 2-FDG-6P acts as a competitive inhibitor of this enzyme. nih.govpnas.org Due to its structural similarity to the natural substrate, glucose-6-phosphate, 2-FDG-6P can bind to the active site of PGI. However, the presence of the electronegative fluorine atom at the C-2 position prevents the necessary catalytic isomerization reaction from occurring. researchgate.net By occupying the active site, 2-FDG-6P directly competes with glucose-6-phosphate, reducing the rate at which the enzyme can produce fructose-6-phosphate and thereby stalling the glycolytic pathway at this step. nih.govpnas.org Studies on C-2 substituted derivatives of d-glucose (B1605176) 6-phosphate have confirmed their role as competitive inhibitors of glucose phosphate (B84403) isomerase. nih.govresearchgate.net

In addition to blocking PGI, 2-FDG-6P also exerts feedback inhibition on hexokinase, the enzyme responsible for its own creation. This inhibition is non-competitive in nature. nih.govpnas.org Unlike competitive inhibition, where the inhibitor binds to the active site, 2-FDG-6P binds to an allosteric site on the hexokinase enzyme. This binding induces a conformational change in the enzyme's structure, which reduces its catalytic efficiency without blocking the substrate (glucose or 2-FDG) from binding to the active site. nih.gov This feedback mechanism is a common regulatory feature in metabolic pathways. The accumulation of the product, in this case, 2-FDG-6P, signals to the enzyme to slow down the initial step of the pathway, thus inhibiting the phosphorylation of glucose and further reducing glycolytic flux. nih.govnih.govpnas.org

Accumulation Dynamics of this compound within Cells

The intracellular trapping and subsequent accumulation of 2-FDG-6P are direct consequences of its enzymatic interactions. Once transported into the cell, 2-FDG is phosphorylated by hexokinase to 2-FDG-6P. nih.govnih.gov This phosphorylated form is then effectively trapped for two primary reasons:

Inhibition of Further Metabolism : As established, 2-FDG-6P is a poor substrate for phosphoglucose isomerase, preventing its conversion into the next glycolytic intermediate. nih.govresearchgate.net This creates a metabolic dead-end.

Resistance to Dephosphorylation : The phosphate group on 2-FDG-6P is not readily removed by glucose-6-phosphatase in most tissues. While organs with high levels of this enzyme, such as the liver, can dephosphorylate the compound and release it from the cell, many other tissues lack significant phosphatase activity. nih.govnih.gov

This inability to be either metabolized downstream or dephosphorylated leads to the progressive intracellular accumulation of 2-FDG-6P. nih.govresearchgate.net This accumulation forms the basis for its use as a tracer of glucose metabolism in medical imaging. researchgate.net

Impact on Cellular Adenosine Triphosphate Synthesis Pathways

The inhibition of glycolysis by 2-FDG-6P has a direct and significant impact on the cell's primary energy currency, Adenosine Triphosphate (ATP). Glycolysis is a major pathway for ATP production, especially in environments with limited oxygen. By blocking this pathway, 2-FDG-6P curtails the cell's ability to generate ATP from glucose.

Studies using the closely related analog 2-deoxyglucose (2-DG) demonstrate that its administration leads to a rapid, time- and concentration-dependent decline in cellular ATP levels. nih.govnih.gov This ATP depletion is directly correlated with the intracellular accumulation of the phosphorylated analog, 2-deoxyglucose-6-phosphate (2-DG6P). nih.gov For instance, in cultured primary rat astrocytes, exposure to 2-DG resulted in a significant drop in ATP, with mitochondrial ATP regeneration only partially compensating for the loss. nih.govnih.gov The sharp reduction in ATP forces cells to rely on alternative energy sources and can ultimately compromise cellular functions that are highly dependent on energy, such as proliferation and maintenance of ion gradients. uni.edu

Table 1: Summary of Inhibitory Mechanisms of this compound

| Enzyme | Natural Substrate | Inhibitor | Type of Inhibition | Consequence |

|---|---|---|---|---|

| Phosphoglucose Isomerase (PGI) | Glucose-6-phosphate | This compound | Competitive | Blocks conversion to Fructose-6-phosphate |

| Hexokinase (HK) | Glucose | This compound | Non-Competitive (Allosteric) | Reduces phosphorylation of glucose |

Table 2: Impact of 2-deoxyglucose 6-phosphate (2-DG6P) Accumulation on Cellular ATP in Cultured Astrocytes Data based on studies of the close analog 2-deoxyglucose.

| Exposure Condition | Cellular 2-DG6P Content | Cellular ATP Content | Percent of Initial ATP |

|---|---|---|---|

| Control (Initial) | 0 nmol/mg | ~32-36 nmol/mg | 100% |

| 0.1 mM 2-DG (180 min) | Not Specified | ~25 nmol/mg | ~70% |

| 10 mM 2-DG (30 min) | ~150 nmol/mg | ~16 nmol/mg | ~50% |

| 5 mM 2-DG (180 min) | Not Specified | ~11 nmol/mg | ~35% |

Advanced Research Methodologies for Analyzing 2 Fluoro 2 Deoxyglucose 6 Phosphate

Chromatographic and Spectroscopic Techniques

The combination of chromatography for separation and spectroscopy for detection offers powerful platforms for the detailed analysis of 2-FDG-6P. These methods are instrumental in distinguishing 2-FDG-6P from other cellular components and quantifying its abundance.

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone technique for the definitive identification and quantification of 2-FDG-6P. Its high sensitivity and specificity allow for the precise measurement of this metabolite in complex biological samples. In experimental atherosclerosis research, MS has been employed to quantify the accumulation of nonradioactive 2-FDG-6P in mouse atherosclerotic plaques, providing a valuable link to clinical FDG-PET imaging findings. nih.gov This approach involves the extraction of metabolites from tissue, followed by analysis to measure the levels of 2-FDG-6P.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly fluorine-19 NMR (¹⁹F NMR), offers a non-invasive means to probe the metabolic fate of FDG. This technique can detect and quantify fluorine-containing compounds like 2-FDG and its phosphorylated form, 2-FDG-6P, within intact cells or tissue extracts. ¹⁹F NMR has been utilized to assess the intracellular and extracellular distribution of 2-FDG-6P. dokumen.pub This allows for the investigation of metabolic processes and the cellular environment in various physiological and pathological states.

Radio-High-Performance Liquid Chromatography (HPLC) for Radiometabolite Separation

Radio-High-Performance Liquid Chromatography (HPLC) is a critical tool for the analysis of radiolabeled metabolites derived from [¹⁸F]FDG. This technique couples the high-resolution separation capabilities of HPLC with a radioactivity detector to specifically measure the distribution of radiolabeled compounds. It is essential for accurately determining the proportion of radioactivity corresponding to unmetabolized [¹⁸F]FDG versus its phosphorylated metabolite, [¹⁸F]FDG-6P, in tissue and cell extracts. This separation is vital for kinetic modeling of FDG uptake and metabolism.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Radiolabeled Analog Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method for quantifying non-radiolabeled 2-FDG-6P. This technique combines the separation power of liquid chromatography with the precise mass analysis of a mass spectrometer. A notable application of LC-MS/MS (tandem mass spectrometry) involves the quantification of 2-FDG-6P in arterial tissue to assess plaque inflammation in mouse models of atherosclerosis. nih.gov In this method, after injection of nonradioactive FDG, arteries are dissected, and metabolites are extracted and analyzed. nih.gov The ability to quantify both traditional markers, like cholesterol, and 2-FDG-6P from the same tissue sample enhances the comprehensive understanding of the disease state. nih.gov

| Technique | Principle | Primary Application for 2-FDG-6P Analysis | Key Findings/Advantages |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Identification and quantification of 2-FDG-6P in biological samples. | Enables precise measurement of nonradioactive 2-FDG-6P accumulation in tissues like atherosclerotic plaques. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR) | Exploits the magnetic properties of atomic nuclei to provide structural and chemical information. | Non-invasive metabolic profiling of 2-FDG and 2-FDG-6P. | Allows for the assessment of intracellular and extracellular distribution of 2-FDG-6P. dokumen.pub |

| Radio-High-Performance Liquid Chromatography (Radio-HPLC) | Separates compounds based on their interaction with a stationary phase, with a radioactivity detector for quantification. | Separation and quantification of radiolabeled [¹⁸F]FDG and its metabolites. | Crucial for accurate kinetic modeling of FDG metabolism by distinguishing [¹⁸F]FDG from [¹⁸F]FDG-6P. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates molecules using liquid chromatography, followed by detection and identification using mass spectrometry. | Quantification of non-radiolabeled 2-FDG-6P in complex biological matrices. | Provides high sensitivity and specificity for measuring 2-FDG-6P in tissues, allowing for correlation with disease markers. nih.gov |

Enzymatic Assay Development and Application

Enzymatic assays provide a functional approach to understanding the metabolic processes involving 2-FDG-6P. These assays are designed to measure the activity of enzymes that interact with this metabolite. A key enzyme in the context of FDG metabolism is hexokinase, which phosphorylates FDG to 2-FDG-6P. In many cancer cells, the activity of glucose-6-phosphatase, the enzyme that would dephosphorylate 2-FDG-6P, is relatively low, leading to the metabolic trapping of [¹⁸F]FDG-6P, which is the basis for FDG-PET imaging in oncology. mdpi.com The development of assays to measure the activity of these and other related enzymes in the presence of 2-FDG and 2-FDG-6P is essential for elucidating the mechanisms of FDG uptake and retention in various cell types and disease states.

| Assay Type | Principle | Application in 2-FDG-6P Research |

| Hexokinase Activity Assay | Measures the rate of phosphorylation of glucose analogs like FDG. | To determine the efficiency of 2-FDG phosphorylation to 2-FDG-6P in different cell lines or tissues. |

| Glucose-6-Phosphatase Activity Assay | Measures the rate of dephosphorylation of glucose-6-phosphate or its analogs. | To assess the potential for dephosphorylation and efflux of 2-FDG-6P, which can affect its retention. |

In Vitro Cellular Model Systems

In vitro cellular models are indispensable for controlled investigations into the metabolism of 2-FDG at the cellular and subcellular levels. These systems, which include primary cell cultures and established cell lines, allow researchers to study the kinetics of 2-FDG uptake, phosphorylation to 2-FDG-6P, and subsequent metabolic fate under precisely controlled experimental conditions. For instance, cell lines derived from different types of cancers can be used to investigate the correlation between the expression of glucose transporters (GLUTs) and hexokinase activity with the rate of 2-FDG-6P accumulation. These models are also crucial for screening potential therapeutic agents that may modulate glucose metabolism and, consequently, 2-FDG uptake.

| Model System | Description | Application in 2-FDG-6P Research |

| Primary Cell Cultures | Cells isolated directly from tissues that have a finite lifespan in culture. | Provide a more physiologically relevant model to study 2-FDG-6P metabolism in specific cell types from healthy or diseased tissues. |

| Established Cell Lines | Immortalized cells that can be propagated indefinitely in culture. | Widely used for high-throughput screening and mechanistic studies of 2-FDG uptake and 2-FDG-6P accumulation in a reproducible manner. |

| 3D Cell Cultures (Spheroids) | Cells grown in three-dimensional structures that better mimic the in vivo microenvironment. | Offer a more complex model to study how factors like nutrient gradients and cell-cell interactions within a tumor mass affect 2-FDG-6P distribution. |

In Vivo Animal Model Studies

In vivo animal models are indispensable for studying the metabolic fate of 2-fluoro-2-deoxyglucose (FDG) following its intracellular phosphorylation to 2-fluoro-2-deoxyglucose 6-phosphate (FDG-6-P). These studies, primarily conducted in rodents, have been instrumental in elucidating the pathways beyond the initial phosphorylation step, which was once thought to be the terminal point of FDG metabolism in animal cells. plos.orgpreprints.orgnih.gov

Advanced imaging and spectroscopic techniques, particularly 19F Magnetic Resonance Spectroscopy (MRS) and 2D Chemical Shift Imaging (CSI), have enabled the real-time, in vivo detection and quantification of FDG-6-P and its subsequent metabolites in tissues like the brain. researchgate.netmdpi.com These methods allow for the non-invasive mapping of metabolic rates and the spatial distribution of these fluorinated compounds. researchgate.net

Research has demonstrated that FDG-6-P is not metabolically trapped but can be further processed. Studies in animal tissues have identified several downstream metabolites, indicating that FDG-6-P can enter alternative metabolic pathways. mdpi.comwikipedia.org For instance, the epimerization of FDG-6-P to 2-deoxy-2-fluoro-D-mannose-6-phosphate (FDM-6-P) by phosphoglucose (B3042753) isomerase has been reported. nih.gov Other identified metabolites suggest the involvement of pathways like glycogen (B147801) metabolism. wikipedia.org These findings challenge the long-held assumption that FDG-6-P simply accumulates within the cell and provide a more complex picture of its metabolic fate. plos.orgnih.gov

Table 1: Metabolites of 2-Fluoro-2-deoxyglucose (FDG) Identified in Animal Models Downstream of FDG-6-Phosphate

| Metabolite | Abbreviation | Pathway Implication | Reference |

| 2-deoxy-2-fluoro-D-mannose-6-phosphate | FDM-6-P | Epimerization / Glycolysis | nih.gov |

| 2-deoxy-2-fluoro-D-glucose-1-phosphate | FDG-1-P | Glycogen Synthesis | mdpi.comnih.gov |

| 2-deoxy-2-fluoro-D-mannose-1-phosphate | FDM-1-P | Mannose Metabolism | nih.govnih.gov |

| Nucleotide Diphosphate-FDG | NDP-FDG | Nucleotide Sugar Metabolism | mdpi.com |

| 2-fluoro-2-deoxy-6-phosphogluconolactone | FD-PGL | Pentose (B10789219) Phosphate (B84403) Pathway | wikipedia.org |

This table is based on reported findings in various animal tissues and may not represent the complete metabolic profile in all cell types.

Plant Model Systems for Metabolic Pathway Elucidation

While animal models have been the primary focus of FDG research, plant model systems are emerging as valuable tools for elucidating its metabolic pathways. The model organism Arabidopsis thaliana has been central to this research, revealing significant differences in FDG metabolism between plant and animal cells. plos.orgpreprints.org

In plants, after uptake, FDG is phosphorylated to FDG-6-P. plos.org However, unlike the initial assumptions in animal cell studies, plant cells metabolize FDG-6-P into a variety of other compounds. Using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers have identified several major end-products of FDG metabolism in Arabidopsis leaf tissue. plos.orgpreprints.org

The identified metabolites suggest that glycolysis and starch degradation pathways are involved in processing FDG in plants. plos.org This work has been crucial in establishing the application of FDG as a potential radiotracer for imaging photoassimilate transport and metabolism in plants, highlighting that its metabolic fate is considerably more complex than simple phosphorylation and accumulation. plos.orgpreprints.orgnih.gov

Table 2: Major Metabolites of 2-Fluoro-2-deoxyglucose (FDG) Identified in Arabidopsis thaliana

| Metabolite | Analytical Method | Metabolic Pathway | Reference |

| This compound | MS, NMR | Glycolysis | plos.orgpreprints.org |

| 2-deoxy-2-fluoro-gluconic acid | MS, NMR | Oxidation | plos.orgpreprints.org |

| 2-deoxy-2-fluoro-maltose | MS, NMR | Starch Metabolism | plos.orgpreprints.org |

| Uridine-diphosphate-FDG | MS, NMR | Nucleotide Sugar Metabolism | plos.orgpreprints.org |

Computational Modeling and Molecular Docking Studies of Enzyme Interactions

Computational methods, including molecular modeling and docking simulations, provide powerful insights into the interactions between this compound and its related analogues with key metabolic enzymes. These in silico approaches complement experimental data by revealing the molecular-level details of binding affinity, enzyme inhibition, and the structural basis for substrate specificity.

Molecular dynamics simulations have been employed to study the interaction of 2-deoxyglucose-6-phosphate (a close, non-fluorinated analogue of FDG-6-P) with enzymes like Hexokinase I (HKI). preprints.org These studies have shown that the phosphorylated compound, 2-DG-6-P, forms a highly stable complex with the enzyme. The simulations reveal that the phosphate group facilitates enhanced binding through additional hydrogen bonds and hydrophobic interactions with specific amino acid residues in the enzyme's active site that are not engaged by the non-phosphorylated form. preprints.org

Furthermore, molecular docking studies have been used to compare the binding affinities of various halogenated derivatives of 2-deoxyglucose to hexokinase. mdpi.com These computational analyses help predict which analogues may serve as more effective inhibitors. For example, simulations can elucidate how mutations in an enzyme, such as hexokinase 2, alter the protein's dynamics and impede the binding of sugar analogues, providing a structural explanation for drug resistance. plos.orgresearchgate.net These computational methodologies are crucial for understanding the inhibitory mechanisms of FDG-6-P and for the rational design of novel enzyme inhibitors targeting glucose metabolism. preprints.orgmdpi.com

Table 3: Key Amino Acid Residues in Hexokinase I Interacting with 2-Deoxyglucose-6-Phosphate (from Molecular Simulations)

| Interacting Residue | Type of Interaction | Reference |

| SER 588 | Hydrogen Bond | preprints.org |

| PRO 590 | Hydrophobic | preprints.org |

| ILE 662 | Hydrophobic | preprints.org |

| VAL 663 | Hydrophobic | preprints.org |

| THR 848 | Hydrogen Bond | preprints.org |

Academic Research Applications of 2 Fluoro 2 Deoxyglucose 6 Phosphate

As a Biochemical Probe for Glucose Transport and Metabolism

2-Fluoro-2-deoxyglucose 6-phosphate (FDG-6-P) is the intracellular, phosphorylated metabolite of 2-deoxy-2-fluoro-D-glucose (FDG). FDG serves as a powerful biochemical probe for tracing glucose uptake and the initial stages of metabolism in living cells. frontiersin.org Structurally similar to glucose, FDG is recognized and transported into cells by the same glucose transporters (GLUTs). frontiersin.orgnih.gov Once inside the cell, FDG is phosphorylated by the enzyme hexokinase at the 6th carbon position, forming FDG-6-P. nih.govresearchgate.net

This phosphorylation step is crucial for its function as a probe. The addition of the phosphate (B84403) group renders the molecule negatively charged, preventing it from passing back through the cell membrane. nih.gov Unlike glucose-6-phosphate, however, FDG-6-P is a poor substrate for the next enzyme in the glycolytic pathway, phosphoglucose (B3042753) isomerase. nih.gov This is due to the presence of the fluorine atom at the C-2 position, which inhibits further metabolism. researchgate.netfrontiersin.org Consequently, FDG-6-P becomes effectively trapped and accumulates inside the cell. nih.gov This "metabolic trapping" allows the rate of FDG uptake and phosphorylation to serve as a reliable proxy for the rate of glucose transport and hexokinase activity, providing a snapshot of metabolic activity in the tissue being studied. nih.govresearchgate.net

Investigations into Glycolysis Inhibition Mechanisms

The accumulation of this compound within the cell is a key mechanism for inhibiting glycolysis. This inhibition occurs through multiple actions. Primarily, since FDG-6-P cannot be effectively isomerized to fructose-6-phosphate (B1210287) by phosphoglucose isomerase, it creates a significant bottleneck in the glycolytic pathway. researchgate.netnih.gov

Furthermore, the buildup of FDG-6-P leads to the inhibition of hexokinase, the enzyme responsible for its own creation and for the phosphorylation of glucose. nih.govnih.gov This is a form of product inhibition. By competitively binding to the enzyme, the accumulated FDG-6-P reduces the capacity of hexokinase to phosphorylate incoming glucose, thereby slowing the entire glycolytic process at its first committed step. nih.gov This dual action—blocking a key enzymatic step and inhibiting the initial enzyme—makes FDG and its phosphorylated form effective tools for studying the consequences of glycolytic inhibition in various cellular contexts. dntb.gov.ua

Studies of Cellular Glucose Uptake Kinetics and Regulation

The principle of metabolic trapping makes this compound, in conjunction with its precursor FDG (often radiolabeled, e.g., with ¹⁸F), an invaluable tool for studying the kinetics and regulation of cellular glucose uptake. nih.gov The rate at which FDG-6-P accumulates is directly proportional to the rate of glucose transport into the cell and its subsequent phosphorylation. nih.gov This allows researchers to quantitatively measure glucose uptake rates in living cells and tissues. nih.gov

This technique is widely employed to investigate how various physiological and pathological conditions affect glucose metabolism. For instance, it is used to study the effects of insulin (B600854) on glucose transport in muscle and adipose tissue, where the hormone promotes the translocation of GLUT4 transporters to the cell surface. nih.gov In cancer research, this method is fundamental for observing the "Warburg effect," the phenomenon where tumor cells exhibit significantly increased rates of glucose uptake and glycolysis compared to normal cells. nih.govdntb.gov.ua By measuring FDG-6-P accumulation, scientists can assess the metabolic activity of tumors and study how oncogenes, signaling pathways, and therapeutic agents regulate the glucose transport machinery. aacrjournals.org

Comparative Metabolic Research in Diverse Biological Systems

While the principle of phosphorylation and intracellular trapping of FDG-6-P is a common starting point, its ultimate metabolic fate can vary significantly across different organisms and even between different tissues within the same organism.

In mammalian systems, it was once believed that FDG-6-P was a terminal metabolite. researchgate.netnih.gov However, more sensitive techniques like 19F NMR spectroscopy have revealed that significant metabolism beyond FDG-6-P occurs, and the extent of this downstream metabolism is tissue-specific. nih.gov Studies in rats have shown that after 90 minutes, a substantial fraction of the total FDG in various organs is converted into other metabolites. nih.gov

This differential metabolism reflects the unique enzymatic and regulatory characteristics of each organ. nih.gov For example, the liver contains high levels of glucose-6-phosphatase, an enzyme that can dephosphorylate FDG-6-P, allowing the precursor FDG to be released from the cell. nih.gov In the brain, other metabolites such as 2-deoxy-2-fluoro-D-mannose (FDM) derivatives, FDG-1-phosphate, and nucleotide diphosphate (B83284) derivatives of FDG have been identified, indicating further enzymatic processing. nih.gov

| Organ | Metabolism Beyond FDG-6-P (% of Total Organ FDG) |

|---|---|

| Brain | 45% |

| Heart | 29% |

| Liver | 22% |

| Kidney | 17% |

This table presents data on the extent of 2-Fluoro-2-deoxyglucose (FDG) metabolism beyond its 6-phosphate form in various rat tissues, 90 minutes post-injection. Data sourced from Southworth et al. (2003). nih.gov

The metabolism of FDG in plants is considerably different from that in animal cells. frontiersin.org While FDG is readily taken up by plant cells and phosphorylated to FDG-6-P, this is not the end of the metabolic pathway. frontiersin.orgresearchgate.net In the model plant species Arabidopsis thaliana, researchers have identified several other major end products of FDG metabolism. frontiersin.orgfrontiersin.org

These metabolites include:

2-deoxy-2-fluoro-gluconic acid frontiersin.org

2-deoxy-2-fluoro-maltose (F-maltose) researchgate.net

Uridine-diphosphate-FDG (UDP-FDG) frontiersin.org

The identification of these compounds suggests that in plants, FDG-6-P can be channeled into pathways related to glycolysis, starch degradation, and nucleotide sugar synthesis. frontiersin.orgresearchgate.net This demonstrates a greater metabolic flexibility in plants for processing this glucose analog compared to the more restricted metabolism typically observed in mammalian cells. frontiersin.org

In microorganisms like the yeast Saccharomyces cerevisiae, 2-deoxy-2-fluoro-D-glucose is also transported into the cell and phosphorylated to its 6-phosphate derivative. nih.govnih.gov The accumulation of this compound inhibits glycolysis, leading to a decrease in intracellular ATP and potentially cell death. researchgate.net

However, yeast metabolism of this compound can proceed further. Studies have shown that FDG-6-P can be activated by nucleotide triphosphates like UTP and GTP. nih.gov This results in the formation of nucleotide sugar derivatives, including:

UDP-2-deoxy-2-fluoro-D-glucose nih.gov

GDP-2-deoxy-2-fluoro-D-glucose nih.gov

Furthermore, yeast has developed detoxification and resistance mechanisms. Some yeast species express specific phosphatases (Dog1 and Dog2 proteins) that can dephosphorylate 2-deoxyglucose-6-phosphate, converting the toxic intracellular product back into a form that can be exported from the cell. researchgate.net This highlights an adaptive strategy in microorganisms to overcome the inhibitory effects of such glucose analogs.

Glioblastoma Metabolic Reprogramming Research

Glioblastoma (GBM) is a highly aggressive primary brain tumor known for its profound alteration of cellular metabolism to support rapid proliferation and survival. A key feature of this alteration is a phenomenon known as the Warburg effect, where cancer cells preferentially utilize aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of oxygen. Academic research leverages the chemical compound 2-Fluoro-2-deoxyglucose (2-FDG), a glucose analog, to investigate this metabolic reprogramming.

Upon uptake by glioblastoma cells via glucose transporters (GLUTs), 2-FDG is phosphorylated by the enzyme hexokinase to produce this compound (2-FDG-6P). Unlike glucose-6-phosphate, 2-FDG-6P cannot be further metabolized by the enzyme phosphoglucose isomerase and effectively becomes trapped within the cell. nih.govuc.pt This intracellular accumulation of 2-FDG-6P is directly proportional to the rate of glucose uptake and phosphorylation, making it an invaluable marker for studying glycolytic activity.

In research settings, a radioactive isotope of fluorine, fluorine-18 (B77423) (¹⁸F), is incorporated into the 2-FDG molecule. The resulting radiotracer, ¹⁸F-FDG, allows for non-invasive visualization and quantification of glucose metabolism in living organisms using Positron Emission Tomography (PET). The accumulation of its phosphorylated form, ¹⁸F-FDG-6-phosphate, enables researchers to map regions of high metabolic activity, which is a hallmark of glioblastoma. uc.ptmdpi.com

Detailed research findings indicate that the trapping of ¹⁸F-FDG-6P is instrumental in several areas of glioblastoma research:

Visualizing Tumor Glycolysis: PET imaging based on ¹⁸F-FDG-6P accumulation confirms the high glycolytic rate in glioblastoma compared to normal brain tissue. mdpi.com This high uptake helps in differentiating tumors from benign lesions and assessing tumor grade, as higher metabolic activity often correlates with more aggressive tumor behavior. mdpi.com

Distinguishing Recurrence from Treatment Effects: A significant challenge in managing glioblastoma is differentiating true tumor recurrence from treatment-related changes like radiation necrosis on conventional imaging. Research has shown that ¹⁸F-FDG PET can aid in this distinction, as recurrent tumors typically exhibit high glucose metabolism and thus high ¹⁸F-FDG-6P accumulation, whereas necrotic tissue does not. mdpi.comnih.gov

Informing on Interconnected Metabolic Pathways: Glucose-6-phosphate (G6P) is a critical node in cellular metabolism, serving as a substrate for both glycolysis and the Pentose (B10789219) Phosphate Pathway (PPP). The PPP is vital for cancer cells as it produces NADPH to counteract oxidative stress and ribose-5-phosphate (B1218738) for nucleotide synthesis. nih.govmdpi.com By quantifying glucose uptake through ¹⁸F-FDG-6P accumulation, researchers can make inferences about the metabolic flux and the demands that drive glucose into these interconnected anabolic pathways, which are crucial for GBM cell proliferation. nih.gov

Evaluating Metabolic Therapies: The principle of 2-FDG-6P accumulation is used to assess the efficacy of novel therapies designed to target cancer metabolism. A reduction in ¹⁸F-FDG uptake and subsequent ¹⁸F-FDG-6P trapping can indicate a positive response to a therapeutic agent that inhibits glycolysis.

Research studies have provided quantitative data on the utility of this compound in glioblastoma research. For instance, studies focusing on imaging time points have demonstrated that the conspicuity of glioblastomas can be improved with delayed imaging, which allows for clearer differentiation from background brain tissue.

| Imaging Time Point (Post-Injection) | Tumor-to-Background Ratio (Mean ± SD) | Statistical Significance (vs. 1 Hour) |

|---|---|---|

| 1 Hour | 1.5 ± 0.5 | N/A |

| 5 Hours | 2.8 ± 0.7 | p < 0.01 |

| 8 Hours | 3.2 ± 0.8 | p < 0.001 |

This interactive table demonstrates findings from a study on delayed ¹⁸F-FDG PET imaging in glioblastoma patients. The data shows that the tumor-to-background ratio, a measure of tumor visibility, significantly increases at later time points compared to the conventional 1-hour scan, reflecting ongoing accumulation of ¹⁸F-FDG-6P in tumor cells relative to clearance from normal brain tissue. radiologykey.com

This body of research underscores the central role of this compound as a surrogate marker for glucose metabolism, providing critical insights into the metabolic reprogramming that drives glioblastoma progression.

Emerging Avenues and Future Directions in 2 Fluoro 2 Deoxyglucose 6 Phosphate Research

Unraveling Undiscovered Metabolic End-Products

Contrary to the long-held belief that FDG-6-P is metabolically trapped, numerous studies have now demonstrated its further conversion into a variety of downstream metabolites. This paradigm shift has opened up new avenues for understanding glucose metabolism and its alterations in various physiological and pathological states.

Research has identified several key metabolites downstream of FDG-6-P. These include:

2-fluoro-2-deoxy-D-mannose-6-phosphate (FDM-6-P): Formed through the epimerization of FDG-6-P, a reaction catalyzed by phosphoglucose (B3042753) isomerase. frontiersin.org

2-fluoro-2-deoxy-D-glucose-1-phosphate (FDG-1-P): Indicating entry into pathways such as glycogen (B147801) synthesis. nih.gov

2-fluoro-2-deoxy-D-glucose-1,6-bisphosphate (FDG-1,6-P2): A glycolytic intermediate. nih.gov

Uridine diphosphate-2-fluoro-2-deoxy-D-glucose (UDP-FDG): A precursor for glycosylation reactions. frontiersin.orgnih.gov

2-fluoro-2-deoxy-6-phosphogluconolactone (FD-PGL) and 2-fluoro-2-deoxy-6-phosphogluconate (B1216973) (FD-PG1): Metabolites of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov

The identification of these and other metabolites, such as 2-deoxy-2-fluoro-maltose and 2-deoxy-2-fluoro-gluconic acid in plant species like Arabidopsis thaliana, underscores the expanding metabolic network of FDG. frontiersin.org However, the low abundance of some of these end-products and the limitations of current detection techniques suggest that many more metabolites may yet be undiscovered. frontiersin.org

Characterization of Tissue-Specific Metabolic Diversification Beyond 6-Phosphate

A crucial aspect of ongoing research is the recognition that the metabolism of FDG-6-P is not uniform across different tissues. Instead, it exhibits significant tissue-specific diversification, reflecting the unique metabolic demands and enzymatic profiles of each organ.

Studies in rats have revealed striking differences in the extent of FDG metabolism beyond FDG-6-P. For instance, 90 minutes after FDG administration, the brain showed the highest degree of metabolism (45%), followed by the heart (29%), liver (22%), and kidney (17%). nih.govkcl.ac.uk This variability highlights that the metabolic fate of FDG-6-P is intricately linked to the specific metabolic functions of each organ. nih.govkcl.ac.uk

Further research has detailed the relative abundance of specific metabolites in different tissues. For example, in the brain and heart, FDM-6-P is a major metabolite, while the liver shows significant levels of metabolites from the oxidative pentose phosphate pathway. nih.gov In contrast, some metabolites like 2-fluoro-2-deoxy-D-glucose-1,6-bisphosphate are found at relatively low levels in tissues compared to cell cultures. nih.gov These tissue-dependent metabolic patterns are critical for the accurate interpretation of imaging data and for understanding the underlying biology. nih.govnih.gov

Table 1: Tissue-Specific Metabolism of 2-Fluoro-2-deoxyglucose (FDG) Beyond FDG-6-Phosphate in Rats

| Tissue | Degree of Metabolism Beyond FDG-6-P (%) | Key Observed Metabolites |

| Brain | 45 ± 3 | FDM-6-P, FDG-1-P, FDM-1-P, NDP-FDM, FDM-1,6-P2 |

| Heart | 29 ± 2 | FDM-6-P, FDG-1-P, FDM-1-P, NDP-FDG, NDP-FDM |

| Liver | 22 ± 3 | FDM-6-P, NDP-FDG, NDP-FDM |

| Kidney | 17 ± 3 | FDM-6-P |

Data represents the percentage of total organ FDG content metabolized beyond FDG-6-P 90 minutes after injection. nih.govkcl.ac.uk

Advancements in Analytical Methodologies for Enhanced Detection and Quantification

The progress in understanding FDG-6-P metabolism is intrinsically linked to the development of sophisticated analytical techniques. These methods are crucial for the sensitive and specific detection and quantification of FDG and its various metabolites in complex biological samples.

Historically, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in identifying FDG metabolites. nih.govkcl.ac.uk More recently, high-performance liquid chromatography (HPLC) coupled with online scintillation detectors and thin-layer chromatography (TLC) with digital autoradiography have emerged as powerful tools for analyzing radiolabeled metabolites. researchgate.net These methods offer high sensitivity and resolution, enabling the separation and quantification of various FDG derivatives. researchgate.net

A significant recent development is the establishment of a C18-based liquid chromatography-quadrupole-exactive-orbitrap-mass spectrometry (LC-Q-Exactive-Orbitrap-MS) method. This technique allows for the quantification of both 2-fluoro-2-deoxyglucose (2FDG) and its 6-phosphate form with very low detection limits, reaching the femtomole range. chemrxiv.org Such advancements are critical for in vivo studies where only trace amounts of the compound are administered to avoid perturbing glucose metabolism. chemrxiv.org

Table 2: Comparison of Analytical Methods for FDG and its Metabolites

| Method | Key Features | Detection Limit | Applications |

| ¹⁹F NMR Spectroscopy | Differentiates between various fluorine-containing molecules. | Micromolar to millimolar range | In vivo and ex vivo metabolite identification. nih.govkcl.ac.uk |

| Radio-HPLC | High resolution and sensitivity for radiolabeled compounds. | Picomolar to nanomolar range (LOD 46 Bq) | Analysis of radiometabolites in tissue homogenates. researchgate.net |

| Radio-TLC | High sensitivity for multiple samples simultaneously. | Picomolar to nanomolar range (LOD 0.24 Bq) | Analysis of radiometabolites in tissue homogenates. researchgate.net |

| LC-Q-Exactive-Orbitrap-MS | High sensitivity and specificity for non-radiolabeled compounds. | Femtomole range (81.4 fmol for 2FDG, 48.8 fmol for 2FDG-6-P) | Quantification of trace amounts in plasma and tissues. chemrxiv.org |

Exploration of Differential Enzyme Modulation by Fluorinated Analogs

The fluorine atom in FDG and its metabolites plays a critical role in their interaction with various enzymes, often leading to altered substrate specificity and enzyme inhibition. Understanding these interactions is fundamental to deciphering the metabolic pathways of fluorinated glucose analogs.

The presence of fluorine at the C-2 position generally inhibits further metabolism down the glycolytic pathway. researchgate.net However, enzymes like phosphoglucose isomerase can still act on FDG-6-P to form FDM-6-P. frontiersin.org Furthermore, recent studies have implicated enzymes of the oxidative pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase (G6PD) and hexose-6-phosphate dehydrogenase (H6PD), in the metabolism of FDG. nih.govresearchgate.net Mechanistic experiments suggest that both G6PD and H6PD can metabolize FDG, though their roles in downstream tracer metabolism may differ. nih.govresearchgate.net

The interaction of fluorinated analogs extends beyond metabolic enzymes. For instance, fluorinated maltose (B56501) derivatives have been investigated as mechanism-based inhibitors for maltosyl transferases. rsc.org The electron-withdrawing effect of fluorine can destabilize the transition state required for certain enzymatic reactions, thereby inhibiting the enzyme. rsc.org Conversely, for some glycosidases, fluorinated substrates can still react and lead to mechanism-based inhibition. rsc.org The study of how different fluorinated glucose analogs interact with and modulate the activity of a wide range of enzymes remains a vibrant area of research with implications for drug design and the development of new molecular probes.

Q & A

Basic Research Questions

Q. How is 2-Fluoro-2-deoxyglucose 6-phosphate synthesized in vitro for experimental use?

- Methodological Answer : 2-FDG 6-P is synthesized by enzymatic phosphorylation of 2-fluoro-2-deoxyglucose (2-FDG) using hexokinase in the presence of ATP and Mg²⁺. This mimics the natural phosphorylation of glucose to glucose 6-phosphate, trapping the analog intracellularly due to its charged phosphate group. The reaction efficiency depends on ATP concentration, hexokinase activity, and Mg²⁺ availability .

Q. What analytical methods are recommended for quantifying 2-FDG 6-P in cellular extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) with mixed-mode columns (e.g., Newcrom B or Primesep SB) is optimal. Mobile phases containing acetonitrile, water, and formic acid enable separation of phosphorylated sugars. Detection via evaporative light scattering detectors (ELSD) or mass spectrometry (ESI-MS) ensures sensitivity. For example, a 50% MeCN/0.5% FA mobile phase at 1.0 ml/min achieves baseline resolution of glucose 6-phosphate analogs .

Q. Why is 2-FDG 6-P retained intracellularly in most cell types?

- Methodological Answer : The 6-phosphate group introduces a negative charge, preventing passive diffusion across the cell membrane. This "trapping" mechanism is critical for applications like PET imaging, where intracellular retention allows quantification of glucose uptake. Hexokinase activity and the absence of glucose-6-phosphatase (Glc-6-Pase) in most non-hepatic cells enhance retention .

Advanced Research Questions

Q. How does 2-FDG 6-P influence metabolic flux at the glucose 6-phosphate branch point (glycolysis vs. pentose phosphate pathway)?

- Methodological Answer : Isotopic tracing (e.g., ³H- or ¹⁴C-labeled 2-FDG) combined with metabolic flux analysis (MFA) can map its fate. Computational models integrating enzyme kinetics (e.g., hexokinase , ) and transporter dynamics are required. Studies in Saccharomyces cerevisiae and phytoplasma-infected plants demonstrate that 2-FDG 6-P alters flux by competitively inhibiting glucose 6-phosphate isomerase, skewing carbon toward glycolysis .

Q. How can researchers resolve discrepancies in 2-FDG 6-P retention across cell lines with similar Glc-6-Pase activity?

- Methodological Answer : Quantify glucose 6-phosphate transporter (Glc-6-PT) expression via qPCR or Western blot. For instance, hepatocytes with high Glc-6-PT mRNA release 2-FDG 6-P faster than tumor cells, even with comparable Glc-6-Pase activity. Overexpression of Glc-6-PT in A431 cells increases 2-FDG efflux, confirming its role .

Q. Can 2-FDG 6-P kinetics be modeled to estimate in vivo hexokinase and phosphatase activity?

- Methodological Answer : Yes. A Michaelis-Menten-based model incorporating transport rates (e.g., GLUT1/3 for 2-FDG uptake) and enzyme kinetics (hexokinase mM for glucose analogs) can predict tracer accumulation. For Glc-6-Pase activity, measure 2-FDG release rates in transfected cell lines and correlate with enzyme activity assays .

Q. What experimental controls are essential when using 2-FDG 6-P to study glucose trapping in neuronal vs. cancer cells?

- Methodological Answer :

- Control 1 : Use non-phosphorylatable analogs (e.g., 3-O-methylglucose) to distinguish transport from phosphorylation.

- Control 2 : Inhibit Glc-6-Pase with chlorogenic acid in hepatic cells to isolate hexokinase effects.

- Control 3 : Normalize data to cellular ATP levels, as Mg²⁺ availability impacts hexokinase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.